molecular formula C15H13FO2S B7963068 Methyl 3-fluoro-4-[2-(methylsulfanyl)phenyl]benzoate

Methyl 3-fluoro-4-[2-(methylsulfanyl)phenyl]benzoate

Cat. No.: B7963068
M. Wt: 276.3 g/mol
InChI Key: FYTHAGMBQWSDJC-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-[2-(methylsulfanyl)phenyl]benzoate is an organic compound with a complex structure that includes a fluorine atom, a methylsulfanyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-4-[2-(methylsulfanyl)phenyl]benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoro-4-[2-(methylsulfanyl)phenyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-fluoro-4-[2-(methylsulfanyl)phenyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-[2-(methylsulfanyl)phenyl]benzoate involves its interaction with specific molecular targets. The fluorine atom and methylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

  • Methyl 3-fluoro-4-methyl-2-(methylsulfanyl)benzoate
  • Methyl 3-fluoro-4-methylbenzoate
  • Methyl 3-fluoro-4-(methylsulfanyl)benzoate

Comparison: Methyl 3-fluoro-4-[2-(methylsulfanyl)phenyl]benzoate is unique due to the presence of both the fluorine atom and the methylsulfanyl group, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications .

Properties

IUPAC Name

methyl 3-fluoro-4-(2-methylsulfanylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2S/c1-18-15(17)10-7-8-11(13(16)9-10)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTHAGMBQWSDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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